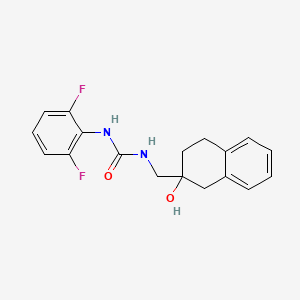

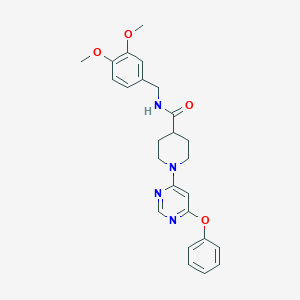

![molecular formula C21H19ClN2OS2 B2764073 4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide CAS No. 922989-51-3](/img/structure/B2764073.png)

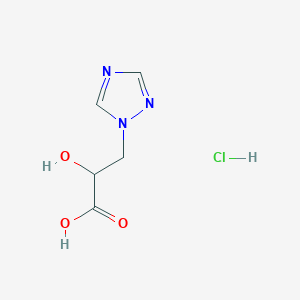

4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'Compound X' and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Green Chemistry and Synthesis

Naphtho[2,3-b]furan-4,9-dione, a privileged structural motif found in natural products and drug candidates, has been synthesized efficiently using visible-light-mediated [3+2] cycloaddition reactions . This environmentally friendly approach delivers a variety of title compounds in good yields. The protocol demonstrates excellent regioselectivity and remarkable functional group tolerance. Researchers can utilize this green and efficient method to expand the structural diversity of naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones, making them promising scaffolds for novel drug discovery.

Antitumor Activity

Naphtho[2,3-b]furan-4,9-diones and their synthetic analogs have shown versatile biological activities, including antitumor effects . Researchers explore their potential as antitumor agents, aiming to develop novel therapies.

Cytotoxic Activity

These compounds exhibit cytotoxic activity against KB cells and Vero cells . Investigating their mechanisms of action and optimizing their cytotoxic properties could lead to valuable therapeutic applications.

Antiviral Activity

Naphtho[2,3-b]furan-4,9-diones have demonstrated antiviral activity against the Japanese encephalitis virus . Further studies may uncover their potential as antiviral agents.

Inhibition of Keratinocyte Hyperproliferation

One of the compounds acts as an inhibitor of human keratinocyte hyperproliferation . Understanding its mode of action and exploring related pathways could have implications for dermatological treatments.

Other Cytotoxic Activities

Additional cytotoxic activities have been reported for these compounds . Researchers can investigate their effects on various cell lines and explore their therapeutic relevance.

Mechanism of Action

Target of Action

The primary targets of the compound “4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide” are currently unknown. The compound contains a 4-chlorophenyl group and a dihydronaphtho[1,2-d]thiazol-2-yl group , which are common in many bioactive molecules.

Biochemical Pathways

Without specific experimental data, it’s challenging to predict the exact biochemical pathways this compound might affect. Compounds containing similar structural motifs have been found to exhibit versatile biological activities , suggesting that this compound might also interact with multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structural motifs have been found to exhibit antitumor , cytotoxic , and antiviral activities , suggesting that this compound might also have similar effects.

properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2OS2/c22-15-8-10-16(11-9-15)26-13-3-6-19(25)23-21-24-20-17-5-2-1-4-14(17)7-12-18(20)27-21/h1-2,4-5,8-11H,3,6-7,12-13H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZNRFCARVPZFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCSC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

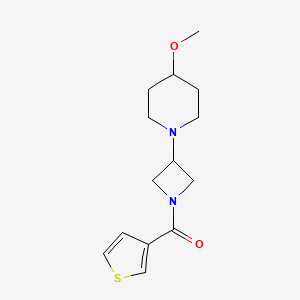

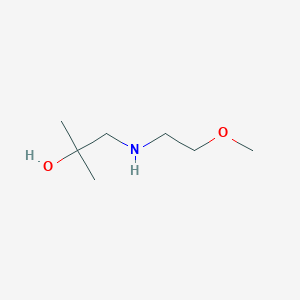

![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride](/img/structure/B2763990.png)

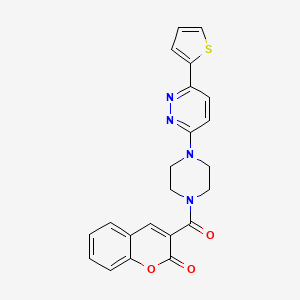

![(E)-methyl 2-cyano-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2763996.png)

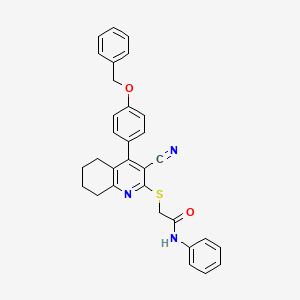

![methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2764008.png)

![2-(4-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2764010.png)